molecular formula C8H10O4 B181791 Methyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 167408-67-5

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No. B181791
M. Wt: 170.16 g/mol
InChI Key: MFRDTCKJOFHQDZ-UHFFFAOYSA-N
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Description

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” is a chemical compound with the molecular formula C₈H₁₀O₄ . It has a molecular weight of 170.17 g/mol .


Synthesis Analysis

The synthesis of “Methyl 4-cyclopropyl-2,4-dioxobutanoate” involves the reaction of cyclopropyl methyl ketone with dimethyl oxalate in the presence of sodium methoxide in methanol . The reaction mixture is stirred at room temperature for 24 hours and then refluxed overnight .


Molecular Structure Analysis

The InChI code for “Methyl 4-cyclopropyl-2,4-dioxobutanoate” is 1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” has a molecular weight of 170.16 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available from the search results.

Scientific Research Applications

  • Supramolecular Structures : Methyl 2,4-dioxobutanoates, including derivatives like Methyl 4-cyclopropyl-2,4-dioxobutanoate, can form supramolecular structures with channels that potentially allow the inclusion of large organic and bioorganic molecules (Sheverdov et al., 2017).

  • Inhibitors of Glycolic Acid Oxidase : Some 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of glycolic acid oxidase, an enzyme involved in various metabolic processes (Williams et al., 1983).

  • Synthesis of 4-Oxobutanoates : Methods have been developed for the synthesis of methyl 4-oxobutanoates, which are sensitive compounds used in various chemical reactions (Kunz et al., 1990).

  • Antimicrobial Properties : Methyl pyridyl-2,4-dioxobutanoates and their derivatives have shown significant in vitro antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Elzahhar et al., 2015).

  • Antiproliferative Activity : Certain methyl 4-oxobutanoate derivatives have been investigated for their antiproliferative activity, particularly in cancer research (Yurttaş et al., 2022).

  • Biosynthesis of Neurotoxins : Some diaminomonocarboxylic acids, structurally related to 2,4-diaminobutanoic acid, are neurotoxins biosynthesized by cyanobacteria, suggesting a role in studying environmental neurotoxicity (Nunn & Codd, 2017).

  • Cyclobutene Derivatives Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates can undergo stereoselective intramolecular reactions to yield cyclobutene derivatives, which are useful in various chemical syntheses (Aboee-Mehrizi et al., 2011).

  • Analgesic and Anti-Inflammatory Activity : 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones synthesized from 4-substituted 2,4-dioxobutanoic acid methyl esters have shown analgesic, anti-inflammatory, and antimicrobial activities, indicating their therapeutic potential (Gein et al., 2019).

Safety And Hazards

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” is classified as an irritant . The safety information includes hazard statements H317-H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” is used for research and development . Its future directions could involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

methyl 4-cyclopropyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDTCKJOFHQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585367
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropyl-2,4-dioxobutanoate

CAS RN

167408-67-5
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyclopropyl-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl methyl ketone (5 g, 59.4 mmol) in MeOH (75 mL) was added sodium methoxide (4.8 g, 54.0 mmol) at rt. After a 15 min stirring, dimethyl oxalate (7 g, 59.4 mmol) was added. The reaction mixture was stirred for 16 h at rt and concentrated. The residue was taken up in a saturated aqueous solution of ammonium chloride and extracted with EtOAc. The organic layers were dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5) to provide 5 g of the title compound. Rf=0.59 (hexane/EtOAc, 4:1); 1H NMR (300 MHz, CDCl3) δ ppm 1.00-1.30 (m, 4H), 1.80-1.95 (m, 1H), 3.85 (s, 3H), 6.48 (s, 1H), 14.2-15.0 (br. s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com

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